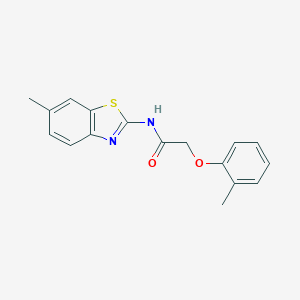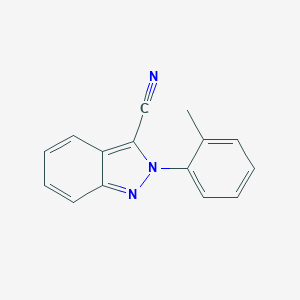
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Mechanism of Action
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide inhibits BTK by binding to the active site of the enzyme, which prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT signaling, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in preclinical models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide as a therapeutic agent. One direction is the combination of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its efficacy. Another direction is the development of more soluble analogs of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide to improve its pharmacokinetic properties. Finally, the evaluation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide in clinical trials for the treatment of B-cell malignancies and autoimmune diseases is an important future direction.
Synthesis Methods
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with 2-mercaptothiophenol to form 2-(2-mercapto-5-nitro-pyridin-3-yl)-thiophenol. This intermediate is then reacted with 2-(methylsulfonyl)ethylamine to form the final product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
properties
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide |
|---|---|
Molecular Formula |
C10H12N2O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S2/c1-16(13,14)12-10-8(6-11)7-4-2-3-5-9(7)15-10/h12H,2-5H2,1H3 |
InChI Key |
WVEUCUBYWHQUOG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C2=C(S1)CCCC2)C#N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C2=C(S1)CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)


![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)







![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)